molecular formula C27H29NO B13982026 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde

Cat. No.: B13982026
M. Wt: 383.5 g/mol
InChI Key: MKTSBNCITFWYGV-UHFFFAOYSA-N
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Description

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and as intermediates in organic synthesis. The compound’s structure features a carbazole moiety substituted with tert-butyl groups at positions 3 and 6, and a benzaldehyde group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde typically involves the following steps:

    Formation of 3,6-Di-tert-butylcarbazole: This can be achieved by reacting carbazole with tert-butyl chloride in the presence of a strong base such as sodium hydride.

    Introduction of the Benzaldehyde Group: The 3,6-Di-tert-butylcarbazole is then reacted with 4-bromobenzaldehyde under palladium-catalyzed coupling conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzoic acid.

    Reduction: 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde has several applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Photochemistry: Employed in the development of photochemical sensors and switches due to its photophysical properties.

    Intermediates in Organic Synthesis:

Mechanism of Action

The mechanism of action of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde is largely dependent on its application:

    In Organic Electronics: The compound acts as a hole-transporting material, facilitating the movement of positive charges within the device.

    In Photochemistry: It can undergo photoinduced electron transfer processes, making it useful in the design of photochemical switches and sensors.

Comparison with Similar Compounds

Similar Compounds

    3,6-Di-tert-butylcarbazole: Lacks the benzaldehyde group, making it less versatile in certain applications.

    4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Contains an aniline group instead of a benzaldehyde group, which alters its reactivity and applications.

Uniqueness

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde is unique due to the presence of both the carbazole and benzaldehyde functionalities. This combination allows it to participate in a wider range of chemical reactions and applications compared to its analogs.

Properties

Molecular Formula

C27H29NO

Molecular Weight

383.5 g/mol

IUPAC Name

4-(3,6-ditert-butylcarbazol-9-yl)benzaldehyde

InChI

InChI=1S/C27H29NO/c1-26(2,3)19-9-13-24-22(15-19)23-16-20(27(4,5)6)10-14-25(23)28(24)21-11-7-18(17-29)8-12-21/h7-17H,1-6H3

InChI Key

MKTSBNCITFWYGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C=O

Origin of Product

United States

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